2-Fluoro-5-sulfinobenzoic acid
Overview
Description
2-Fluoro-5-sulfinobenzoic acid is a chemical compound with the molecular formula C7H5FO4S . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .
Synthesis Analysis
The synthesis of 2-Fluoro-5-sulfinobenzoic acid involves the use of potassium carbonate in N,N-dimethyl-formamide at 20°C for 50 hours . In this process, 24 mmol of 2-Fluoro-5-sulfino-benzoic acid in 200 ml of DMF is reacted with 73 mmol of potassium carbonate and 86 mmol of ethyl iodide .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-sulfinobenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom . It has a density of 1.8±0.1 g/cm³, a boiling point of 487.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Physical And Chemical Properties Analysis
2-Fluoro-5-sulfinobenzoic acid has a molar refractivity of 43.5±0.4 cm³, a polar surface area of 94 Ų, and a polarizability of 17.3±0.5 10^-24 cm³ . It also has a surface tension of 102.0±5.0 dyne/cm and a molar volume of 113.7±5.0 cm³ .Scientific Research Applications
-
Synthesis of Peptidomimetics
- Field : Organic Chemistry
- Application : 2-Fluoro-5-sulfinobenzoic acid has been utilized in the synthesis of β-turn peptidomimetics. These compounds exhibit properties that stabilize β-turn conformations, which are significant in the development of new therapeutic agents.
- Method & Technical Details : The specific methods and technical details are not provided in the source.
- Results : The synthesis of β-turn peptidomimetics has implications in the development of new therapeutic agents.
-
Tissue Sulfhydryl Group Determination
- Field : Biochemistry
- Application : This compound has been synthesized and shown to be useful for determining sulfhydryl groups in biological materials, a crucial aspect in understanding cellular mechanisms.
- Method & Technical Details : The specific methods and technical details are not provided in the source.
- Results : The determination of sulfhydryl groups in biological materials helps in understanding cellular mechanisms.
-
Synthesis of Guanine-Mimetic Library
- Field : Biological and Pharmaceutical Research
- Application : 2-Fluoro-5-sulfinobenzoic acid plays a role in the synthesis of a guanine-mimetic library, which is valuable in biological and pharmaceutical research.
- Method & Technical Details : The specific methods and technical details are not provided in the source.
- Results : The synthesis of a guanine-mimetic library has value in biological and pharmaceutical research.
-
Inhibition of Tumor-Associated Isozyme
- Field : Antitumor Agent Design
- Application : This compound is involved in the synthesis of halogenated sulfonamides, which inhibit the tumor-associated isozyme carbonic anhydrase IX.
- Method & Technical Details : The specific methods and technical details are not provided in the source.
- Results : The inhibition of the tumor-associated isozyme carbonic anhydrase IX has implications in the design of antitumor agents.
-
Herbicide Development
- Field : Agrochemistry
- Application : 2-Fluoro-5-sulfinobenzoic acid derivatives have been found to significantly alter the herbicidal properties of certain compounds, contributing to the development of more effective herbicides.
- Method & Technical Details : The specific methods and technical details are not provided in the source.
- Results : The alteration of herbicidal properties of certain compounds contributes to the development of more effective herbicides.
-
Synthesis of Isoxazoles
- Field : Chemical Research and Potential Pharmaceutical Applications
- Application : This compound has been used in the synthesis of 5-sulfonylfluoro isoxazoles, which are important in chemical research and potential pharmaceutical applications.
- Method & Technical Details : The specific methods and technical details are not provided in the source.
- Results : The synthesis of 5-sulfonylfluoro isoxazoles has importance in chemical research and potential pharmaceutical applications.
- Synthesis of Methyl 2-Fluoro-5-(methylsulfonyl)benzoate
- Field : Organic Chemistry
- Application : 2-Fluoro-5-sulfinobenzoic acid is used in the synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate .
- Method & Technical Details : The acid obtained from the second step was dissolved in DMF, added successively with potassium carbonate and methyl iodide, and the reaction was carried out at room temperature overnight .
- Results : The synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate has implications in organic chemistry .
-
Synthesis of Fluorinated Benzenesulfonyl Compounds
- Field : Organic Chemistry
- Application : 2-Fluoro-5-sulfinobenzoic acid is used in the synthesis of various fluorinated benzenesulfonyl compounds . These compounds have a wide range of applications in medicinal chemistry due to their unique properties .
- Method & Technical Details : The specific methods and technical details are not provided in the source .
- Results : The synthesis of various fluorinated benzenesulfonyl compounds has implications in medicinal chemistry .
-
Synthesis of Methyl 2-Fluoro-5-(methylsulfonyl)benzoate
- Field : Organic Chemistry
- Application : 2-Fluoro-5-sulfinobenzoic acid is used in the synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate . This compound has potential applications in various chemical reactions .
- Method & Technical Details : The acid obtained from the second step was dissolved in DMF, added successively with potassium carbonate and methyl iodide, and the reaction was carried out at room temperature overnight .
- Results : The synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate has implications in organic chemistry .
Safety And Hazards
The safety data sheet for 2-Fluoro-5-sulfinobenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
2-fluoro-5-sulfinobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFRSLKOQLCINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-sulfinobenzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.